Structural and Physicochemical Differentiation: N-Formyl Linagliptin vs. Linagliptin Parent API
N-Formyl Linagliptin differs from Linagliptin API by the substitution of a formyl group (-CHO, exact mass 29.0027 Da) at the primary amine position of the piperidine ring, replacing the -NH₂ moiety . This structural modification increases the molecular weight from 472.54 g/mol (Linagliptin) to 500.55 g/mol (N-Formyl impurity) and alters the calculated logP, affecting reversed-phase chromatographic retention [1]. The presence of the formyl group eliminates the basic amine functionality, reducing the compound‘s proton-accepting capacity and thereby shifting its retention time in acidic mobile phases relative to the parent drug [2].
| Evidence Dimension | Molecular weight and structural modification |
|---|---|
| Target Compound Data | Molecular weight: 500.55 g/mol; Molecular formula: C₂₆H₂₈N₈O₃; Functional group at piperidine 3-position: formamido (-NH-CHO) |
| Comparator Or Baseline | Linagliptin API: Molecular weight: 472.54 g/mol; Molecular formula: C₂₅H₂₈N₈O₂; Functional group at piperidine 3-position: primary amine (-NH₂) |
| Quantified Difference | Δ Molecular weight = +28.01 Da (formyl substitution); Δ Molecular formula = +CO |
| Conditions | Calculated exact mass based on IUPAC chemical structures |
Why This Matters
This mass difference directly informs LC-MS/MS method development, as the +28 Da shift in the precursor ion must be accounted for in selected reaction monitoring (SRM) transitions when distinguishing the impurity from the API.
- [1] SynZeal. (n.d.). Linagliptin Related Compound C (CAS 2137744-33-1) Chemical Data. View Source
- [2] Veeprho. (2025). Linagliptin N-Formyl Impurity: Structural Characterization and Analytical Behavior. View Source
